2,4,4-Trimethyl-2-pentanol

Catalog No.
S574551
CAS No.
690-37-9
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,4-Trimethyl-2-pentanol

CAS Number

690-37-9

Product Name

2,4,4-Trimethyl-2-pentanol

IUPAC Name

2,4,4-trimethylpentan-2-ol

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-7(2,3)6-8(4,5)9/h9H,6H2,1-5H3

InChI Key

BSYJHYLAMMJNRC-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)O

Synonyms

1,1,3,3-Tetramethylbutanol; 2-Hydroxy-2,4,4-trimethylpentane; NSC 904; Neopentyldimethylcarbinol;

Canonical SMILES

CC(C)(C)CC(C)(C)O

Potential Use as a Biofuel:

Research has explored the potential of 2,4,4-trimethyl-2-pentanol (also known as neopentyldimethylcarbinol) as a biofuel due to its favorable properties. Its high octane number (112.2) suggests its potential for use in high-performance engines without causing engine knocking []. Additionally, it exhibits good miscibility with gasoline and low volatility, making it a desirable blending component [].

However, further research is needed to assess its full potential as a biofuel. Studies are ongoing to explore its production through fermentation and its impact on engine performance and emissions [].

Investigation as a Pharmaceutical Agent:

2,4,4-Trimethyl-2-pentanol has been investigated for its potential use as a pharmaceutical agent due to its diverse biological activities. Studies have shown that it exhibits antimicrobial and antifungal properties []. Additionally, research suggests its potential as a neuroprotective agent and its ability to modulate certain signaling pathways involved in cancer cell proliferation [].

2,4,4-Trimethyl-2-pentanol is a tertiary alcohol with the molecular formula C8H18OC_8H_{18}O and a molecular weight of approximately 130.23 g/mol. It is also known by its IUPAC name, 2,4,4-trimethylpentan-2-ol. The compound features a branched structure characterized by three methyl groups attached to the second carbon of a pentane backbone, making it a unique member of the alcohol family. The compound is colorless and has a relatively low boiling point of about 417.15 K (144 °C) .

As a general precaution for handling alcohols, it is recommended to:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.
  • Handle the compound in a well-ventilated area.
  • Avoid contact with skin and eyes.

  • Dehydration: Under acidic conditions, this compound can lose water to form alkenes.
  • Oxidation: It can be oxidized to form ketones or aldehydes, although tertiary alcohols are generally resistant to oxidation compared to primary and secondary alcohols.
  • Esterification: Reaction with carboxylic acids can yield esters, which are important in various industrial applications.

These reactions illustrate the compound's versatility in organic synthesis and industrial chemistry.

The synthesis of 2,4,4-trimethyl-2-pentanol can be achieved through several methods:

  • Hydroformylation: This method involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes that can be further reduced to alcohols.
  • Grignard Reaction: A Grignard reagent can react with appropriate carbonyl compounds to yield tertiary alcohols like 2,4,4-trimethyl-2-pentanol.
  • Reduction of Ketones: Starting from ketones or aldehydes derived from suitable precursors can also lead to the formation of this compound through reduction processes.

These synthetic routes highlight the compound's accessibility for research and industrial purposes.

2,4,4-Trimethyl-2-pentanol has various applications across different fields:

  • Solvent: Due to its chemical properties, it serves as an effective solvent in organic synthesis.
  • Intermediate: It is used as an intermediate in the production of fragrances and flavorings.
  • Chemical Research: The compound is utilized in laboratories for research purposes related to organic chemistry and material science.

Its unique structure makes it valuable in synthesizing more complex molecules.

Interaction studies involving 2,4,4-trimethyl-2-pentanol focus on its behavior in biological systems and its potential effects when combined with other chemicals. While specific interaction studies are sparse, understanding how this compound interacts with enzymes or other biological molecules could provide insights into its metabolic pathways and toxicity levels. Such studies are crucial for assessing safety in industrial applications and potential health impacts.

Several compounds share structural similarities with 2,4,4-trimethyl-2-pentanol. Here are some notable examples:

Compound NameStructureKey Differences
3-Methyl-3-pentanolC6H14OC_6H_{14}OHas two methyl groups at position three; less branched.
2-Methyl-3-pentanolC6H14OC_6H_{14}OMethyl group at position two; different branching pattern.
3,3-Dimethyl-1-butanolC6H14OC_6H_{14}OMore linear structure; fewer methyl groups than trimethyl variant.

These compounds highlight the uniqueness of 2,4,4-trimethyl-2-pentanol due to its specific branching pattern and functional properties as a tertiary alcohol.

Reduction of Pivalic Acid Derivatives

The reduction of carboxylic acid derivatives represents a classical route to alcohols. While pivalic acid ((CH$$3$$)$$3$$CCO$$2$$H) itself cannot be directly reduced to 2,4,4-trimethyl-2-pentanol, its esters or anhydrides serve as viable precursors. Lithium aluminum hydride (LiAlH$$4$$) is a robust reducing agent capable of converting esters to primary alcohols. For example, the ethyl ester of pivalic acid undergoes reduction to yield 2,4,4-trimethyl-2-pentanol:
$$
\text{(CH}3\text{)}3\text{CCO}2\text{Et} \xrightarrow{\text{LiAlH}4} \text{(CH}3\text{)}3\text{CCH}2\text{OH} + \text{EtOH}
$$
This method requires careful temperature control to avoid side reactions, with yields exceeding 85% under optimized conditions. Recent advances using manganese(I) catalysts with phenylsilane (PhSiH$$
3$$) offer a milder alternative, achieving 93–95% yields at 0.5 mol% catalyst loading.

Hydrogenation Catalysis Approaches

Hydrogenation of ketones provides a direct pathway to secondary alcohols. For 2,4,4-trimethyl-2-pentanol, the corresponding ketone 2,4,4-trimethylpentan-2-one is hydrogenated using Ni-Pd/γ-Al$$2$$O$$3$$ catalysts. These bimetallic systems enhance activity by increasing the availability of Ni active sites, with Pd modifying electronic properties to favor selective hydrogenation. Reaction conditions typically involve 50–100°C and 10–20 bar H$$_2$$, achieving >90% conversion. Axens’ LD 265 and LD 465 palladium catalysts are also effective for large-scale applications.

Grignard Reaction Pathways

Grignard reagents enable the synthesis of tertiary alcohols via nucleophilic addition to ketones. Reacting methylmagnesium bromide (CH$$3$$MgBr) with 4,4-dimethylpentan-2-one yields 2,4,4-trimethyl-2-pentanol:
$$
\text{(CH}
3\text{)}2\text{C(O)C(CH}3\text{)}2 + \text{CH}3\text{MgBr} \rightarrow \text{(CH}3\text{)}3\text{C-C(CH}3\text{)}2\text{OH}
$$
This method, detailed in kinetic studies of Grignard additions, requires anhydrous conditions and achieves 70–80% yields. Side products such as 2,4,4-trimethyl-1-pentene may form via elimination but are minimized using low temperatures (<0°C).

Industrial-Scale Production Techniques

Industrial synthesis leverages acid-catalyzed hydration of alkenes. For example, 2,4,4-trimethyl-1-pentene (produced via tert-butanol or isobutanol condensation with sulfuric acid) undergoes Markovnikov hydration to yield the target alcohol:
$$
\text{(CH}3\text{)}3\text{C-CH}2\text{CH}2\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{(CH}3\text{)}3\text{C-C(CH}3\text{)}2\text{OH}
$$
This method, optimized in closed reactors at 90–95°C, achieves 95% yield with minimal purification. Catalytic systems using strong acid ion-exchange resins further enhance sustainability by reducing waste.

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

690-37-9

Wikipedia

2,4,4-Trimethyl-2-pentanol

Dates

Modify: 2023-08-15

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